molecular formula C5H9N3 B098954 2-(1H-imidazol-2-yl)ethanamine CAS No. 19225-96-8

2-(1H-imidazol-2-yl)ethanamine

Cat. No. B098954
CAS RN: 19225-96-8
M. Wt: 111.15 g/mol
InChI Key: DEURIUYJZZLADZ-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)ethanamine is a compound that features an imidazole ring, a five-membered planar ring with two non-adjacent nitrogen atoms. This structure is significant in medicinal chemistry due to its resemblance to the histidine side chain and its presence in various biologically active molecules.

Synthesis Analysis

The synthesis of this compound has been described as starting from ethyl acrylate, which undergoes Michael addition with imidazole to yield ethyl 3-(1-imidazolyl)propionate. This intermediate is then subjected to hydrazinolysis, followed by the Curtius rearrangement and hydrolysis, achieving an overall yield of about 72% .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal and molecular structures of derivatives such as 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone have been determined, revealing extensive hydrogen bonding and π-ring interactions responsible for crystal stabilization . Similarly, the structure of (Z)-2-(1H-imidazol-1-yl)-1-(3-methyl-3-mesitylcyclobutyl)ethanone oxime has been characterized, showing good agreement between experimental and theoretical values for vibrational frequencies and chemical shifts .

Chemical Reactions Analysis

Imidazole derivatives, including those related to this compound, participate in various chemical reactions. For instance, the oxidative addition of Br2 to imidazoline-2-selone derivatives has been studied, leading to the formation of hypervalent selenium compounds . Additionally, the reaction of imidazole with chloroacetyl chloride followed by condensation with various aromatic aldehydes has been used to synthesize Schiff's bases with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of the imidazole ring contributes to the compound's basicity and coordination chemistry, as seen in the binding of imidazole-based inhibitors to heme oxygenase-1, where the imidazolyl moiety coordinates with the heme iron . The flexibility of the inhibitor binding pocket in heme oxygenase-1 also highlights the adaptability of imidazole derivatives to different chemical environments .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

2-(1H-imidazol-2-yl)ethanamine demonstrates notable DNA binding propensity and exhibits minor structural changes in calf thymus DNA, suggesting its potential in DNA interaction studies. This compound, as part of Cu(II) complexes, shows considerable nuclease activity and low toxicity for different cancer cell lines, indicating its potential in cancer research (Kumar et al., 2012).

Synthesis and Chemical Properties

The synthesis and properties of new imines and bisimines derived from this compound have been explored, providing insights into its versatile chemical behavior. This includes studies on its ability to form Cu(II) complexes, indicating its utility in coordination chemistry (Pařík & Chlupatý, 2014).

Antimicrobial Applications

Derivatives of this compound have been synthesized and evaluated for antimicrobial properties. The study suggests that some derivatives exhibit excellent antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Rajkumar, Kamaraj & Krishnasamy, 2014).

Albumin Protein Binding

Research on di-imine copper(II) complexes containing this compound reveals unique interactions with serum albumin, highlighting its potential in studying protein-ligand interactions and drug development processes (Silveira et al., 2013).

Synthesis Methodology

A study on the synthesis of this compound provides a methodology with an overall yield of about 72%, which is crucial for its large-scale production and use in various chemical and biological studies (Y. Ri-sheng, 2010).

IGF-1R Inhibitor Study

Research involving this compound in the context of IGF-1R inhibitors shows some derivatives to have improved potency and oral exposure, suggesting its role in developing new therapeutic agents (Saulnier et al., 2008).

Schiff's Bases Synthesis and Antibacterial Study

The compound has been used in the synthesis of Schiff's bases, which are then evaluated for antibacterial activity. This application demonstrates its potential in medicinal chemistry and drug design (Patel et al., 2011).

Corrosion Inhibition Properties

Imidazoline derivative compounds, synthesized from this compound, have shown potential as corrosion inhibitors, particularly in oilfield mining and carbon steel protection (Wahyuningrum et al., 2008).

Crystal Structure Analysis

The compound's role in forming complexes with nickel(II) ions has been studied, providing insights into its potential for crystallography and material science applications (Bulut et al., 2007).

Histamine H1-Receptor Agonists

This compound derivatives have been synthesized and evaluated as histamine H1-receptor agonists, suggesting its significance in the development of new therapeutic agents for allergies and inflammatory diseases (Menghin et al., 2003).

Corrosion Inhibition in Acidic Medium

The compound's derivatives have been studied for their corrosion inhibition efficiency on carbon steel in an acidic medium, highlighting its potential in industrial applications (Costa et al., 2021).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(1H-imidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEURIUYJZZLADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172814
Record name Isohistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19225-96-8
Record name 1H-Imidazole-2-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19225-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isohistamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isohistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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